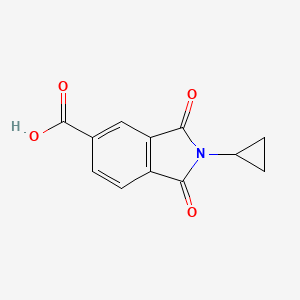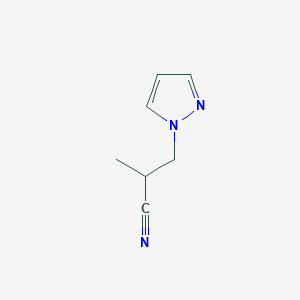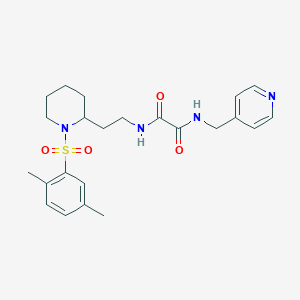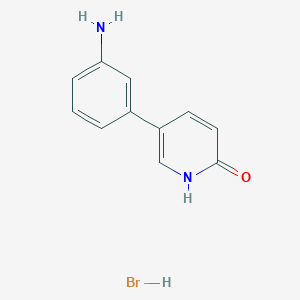
2-(Pyridin-3-yl)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Pyridin-3-yl)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone is a complex organic compound featuring a pyridine ring, a pyrimidine ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyridin-3-yl)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone typically involves multiple steps, starting with the formation of the pyridine and pyrimidine rings. One common approach is to start with pyridine-3-carboxaldehyde, which undergoes a series of reactions including nucleophilic substitution and cyclization to form the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions such as temperature, pressure, and solvent choice are optimized for maximum yield and purity. Continuous flow chemistry might be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The pyridine ring can be oxidized to form pyridine-N-oxide.
Reduction: The pyrimidine ring can be reduced to form a pyrimidinylamine.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base, are used for substitution reactions.
Major Products Formed:
Oxidation: Pyridine-N-oxide derivatives.
Reduction: Pyrimidinylamine derivatives.
Substitution: Substituted piperidines.
Scientific Research Applications
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: Its derivatives might exhibit biological activity, making it useful in drug discovery.
Medicine: Potential use in the development of new pharmaceuticals.
Industry: It could be used in the manufacture of advanced materials or as a chemical intermediate.
Mechanism of Action
The exact mechanism by which 2-(Pyridin-3-yl)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone exerts its effects depends on its specific application. Generally, it may interact with biological targets such as enzymes or receptors, influencing biochemical pathways.
Molecular Targets and Pathways:
Enzymes: It may inhibit or activate specific enzymes.
Receptors: It could bind to receptors, altering signal transduction pathways.
Comparison with Similar Compounds
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds are structurally similar but differ in the position of the pyridine nitrogen.
2-(Pyridin-3-yl)benzimidazole derivatives: These compounds feature a benzimidazole ring instead of a piperidine ring.
Uniqueness: 2-(Pyridin-3-yl)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone is unique due to its specific arrangement of rings and functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and uniqueness
Properties
IUPAC Name |
2-pyridin-3-yl-1-(3-pyrimidin-2-yloxypiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c21-15(10-13-4-1-6-17-11-13)20-9-2-5-14(12-20)22-16-18-7-3-8-19-16/h1,3-4,6-8,11,14H,2,5,9-10,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRUIFTRVDYFNRW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC2=CN=CC=C2)OC3=NC=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

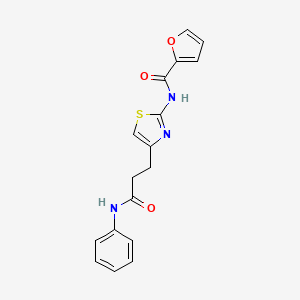
![N-cyclopentyl-2-{[6-(4-fluorophenyl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2396379.png)
![N-[4-(3-Methoxypyrrolidin-1-yl)phenyl]-4-phenyloxane-4-carboxamide](/img/structure/B2396380.png)
![(Z)-2-Cyano-3-[4-[(2,6-dichlorophenyl)methoxy]phenyl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2396381.png)
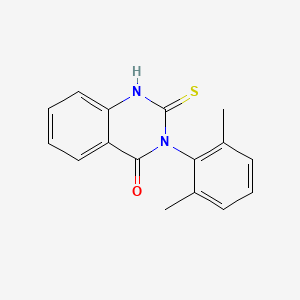
![N-(5-((2-methoxybenzyl)carbamoyl)-2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)phenyl)nicotinamide](/img/structure/B2396385.png)
![(E)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide](/img/structure/B2396386.png)
![N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxochromene-3-carboxamide](/img/structure/B2396387.png)
![(E)-1-(3-(1H-pyrrol-1-yl)-2-(m-tolyl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)-3-(furan-2-yl)prop-2-en-1-one](/img/structure/B2396388.png)
